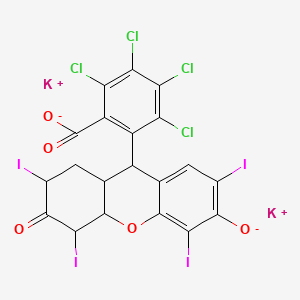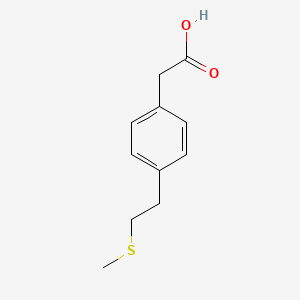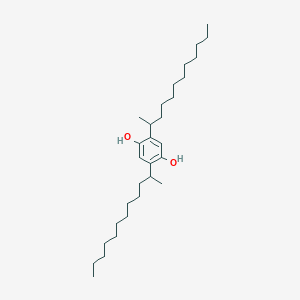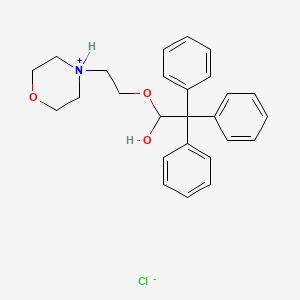
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is a chemical compound known for its diverse applications in various fields. It is characterized by its unique molecular structure, which includes a phosphorothioate group bonded to two 2-methylphenyl groups and an isopropyl ester group. This compound is often used in scientific research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2-methylphenol and isopropyl alcohol. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as distillation and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced phosphorothioates.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Phosphorothioic acid, O,O-bis(2-methylphenyl) S-(1-methylethyl) ester can be compared with other similar compounds, such as:
Tolclofos-methyl: Another phosphorothioate ester used as a fungicide.
Etrimfos: A phosphorothioate ester with applications in pest control.
Hydroxydiazinon: A related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
120244-58-8 |
|---|---|
Fórmula molecular |
C17H21O3PS |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1-methyl-2-[(2-methylphenoxy)-propan-2-ylsulfanylphosphoryl]oxybenzene |
InChI |
InChI=1S/C17H21O3PS/c1-13(2)22-21(18,19-16-11-7-5-9-14(16)3)20-17-12-8-6-10-15(17)4/h5-13H,1-4H3 |
Clave InChI |
LJISKWUTJHVXAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















